N-Methyl-4-ethylbenzylamine
Overview
Description
N-Methyl-4-ethylbenzylamine is an organic compound belonging to the class of amines It is characterized by the presence of a benzyl group substituted with a methyl group and an ethyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4-ethylbenzylamine can be synthesized through reductive amination. This process involves the reaction of 4-ethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . The reaction typically occurs under mild conditions, with the aldehyde and amine forming an imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-ethylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: It can be reduced to form secondary amines or other derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-Methyl-4-ethylbenzylamine has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Methyl-4-ethylbenzylamine involves its interaction with various molecular targets. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules .
Comparison with Similar Compounds
N-Methylbenzylamine: Similar structure but lacks the ethyl group.
N-Ethylbenzylamine: Similar structure but lacks the methyl group.
N,N-Dimethylbenzylamine: Contains two methyl groups instead of one methyl and one ethyl group.
Uniqueness: N-Methyl-4-ethylbenzylamine is unique due to the presence of both a methyl and an ethyl group on the nitrogen atom, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDSVXBTRWEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366178 | |
Record name | N-Methyl-4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568577-84-4 | |
Record name | N-Methyl-4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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